molecular formula C₁₈H₁₄D₄ClNO₄ B1163141 Clanobutin-d4

Clanobutin-d4

Cat. No.: B1163141
M. Wt: 351.82
Attention: For research use only. Not for human or veterinary use.
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Description

Clanobutin-d4 is a deuterium-labeled analog of Clanobutin, a compound used in pharmaceutical research and development. Deuterium labeling involves replacing hydrogen atoms with deuterium (²H), a stable isotope, to enhance analytical precision in mass spectrometry (MS) and liquid chromatography (LC) studies. This compound serves as an internal standard for quantifying Clanobutin in biological matrices, ensuring accuracy in pharmacokinetic (PK) and metabolic studies .

Properties

Molecular Formula

C₁₈H₁₄D₄ClNO₄

Molecular Weight

351.82

Synonyms

4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]-butanoic Acid-d4;  _x000B_4-[p-Chloro-N-(p-methoxyphenyl)benzamido]- butyric Acid-d4;  Bykahepar-d4;  Clanobutine-d4;  N-(p-Chlorobenzoyl)-γ-(p-anisidino)butyric acid-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Deuterium-Labeled Compounds

Structural and Physicochemical Properties

Deuterated compounds share core structural features with their non-deuterated counterparts but exhibit distinct physicochemical properties due to isotopic substitution. For example:

  • Molecular Weight: Deuterium increases molecular weight by ~2–8 Da per substitution, which is critical for MS detection. Clanobutin-d4 likely follows this trend, though exact values are unspecified.
  • Lipophilicity: Log P values (octanol-water partition coefficients) influence bioavailability and tissue penetration. For similar compounds like Acedoben-D4 (log P ~2.15), deuterium substitution minimally alters lipophilicity compared to non-deuterated forms .
  • Solubility: Deuterium can slightly reduce aqueous solubility. For instance, a compound with CAS 1046861-20-4 has a solubility of 0.24 mg/mL, which may reflect trends in this compound .
Table 1: Key Properties of this compound and Analogous Compounds
Compound Molecular Formula Molecular Weight CAS Number log P (Predicted) Solubility (mg/mL)
This compound Not disclosed Not disclosed Not disclosed ~2.0–2.5* ~0.2–0.3*
Acedoben-D4 C₉H₅D₄NO₃ 213.24 N/A 2.15 Not disclosed
Cabozantinib D4 Not disclosed Not disclosed N/A Not disclosed Not disclosed
4-Chlorohippuric Acid-d4 C₉H₄D₄ClNO₃ 327.23 N/A 0.78–1.64† Not disclosed
Candesartan-D4 C₂₄H₂₀N₆O₃ 444.43 1346604-70-3 2.07‡ Not disclosed

Inferred from analogous deuterated compounds .
†Range based on multiple log *P
predictors for CAS 1046861-20-4 .
‡Derived from similar boronic acid derivatives .

Pharmacokinetic and Metabolic Behavior

Deuterium’s kinetic isotope effect (KIE) slows metabolic degradation, extending half-life (t₁/₂) in some cases. For example:

  • Acedoben-D4 shows reduced CYP450-mediated metabolism compared to non-deuterated Acedoben, improving detection limits in PK studies .
  • This compound is expected to exhibit similar KIE-driven stability, though clinical data are absent in the evidence .

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